
7-Chloro-4-hydrazinoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C9H9Cl2N3. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of hydrazine monohydrate with 4,7-dichloroquinoline in absolute ethanol. The reaction mixture is refluxed until completion, followed by cooling to induce crystallization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions and ensuring the purity of the starting materials .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a chlorine atom with a nucleophile, such as a hydrazine group.
Schiff Base Formation: The compound reacts with aromatic or heteroaromatic aldehydes to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves hydrazine monohydrate and absolute ethanol as solvents.
Schiff Base Formation: Requires aromatic or heteroaromatic aldehydes under reflux conditions.
Major Products:
Schiff Bases: Formed from the reaction with aldehydes.
Hydrazone Derivatives: Resulting from reactions with various carbonyl compounds.
Scientific Research Applications
7-Chloro-4-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used in the synthesis of Schiff base hydrazone ligands and other derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the preparation of various chemical intermediates.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydrazinoquinoline hydrochloride involves its interaction with nucleophiles, leading to the formation of Schiff bases and hydrazone derivatives. These reactions are facilitated by the presence of the hydrazine group, which acts as a nucleophile . The compound’s biological activity is attributed to its ability to form stable complexes with various biomolecules .
Comparison with Similar Compounds
5,7-Dichloro-4-hydrazinoquinoline hydrochloride: Similar in structure but with an additional chlorine atom.
4-Chloro-7-nitroquinoline: Contains a nitro group instead of a hydrazine group.
7-Chloro-4-quinolinylhydrazone: A derivative formed from the reaction of 7-chloro-4-hydrazinoquinoline with carbonyl compounds.
Uniqueness: Its ability to form stable Schiff bases and hydrazone derivatives makes it a valuable compound for research and development .
Properties
CAS No. |
786727-08-0 |
|---|---|
Molecular Formula |
C9H9Cl2N3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
(7-chloroquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H |
InChI Key |
IUWWSSGVZWPHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)
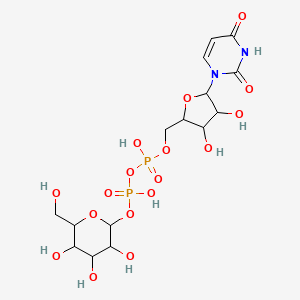
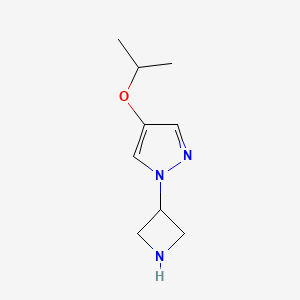
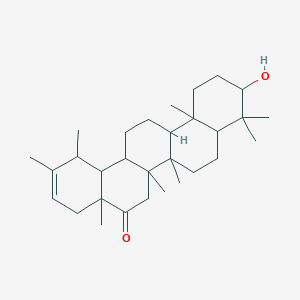

![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
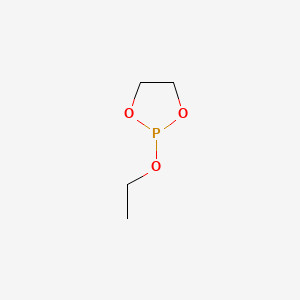
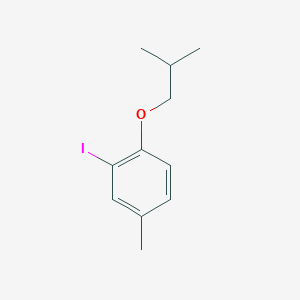



![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)
![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)

